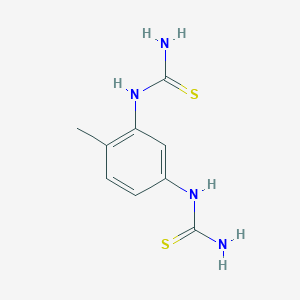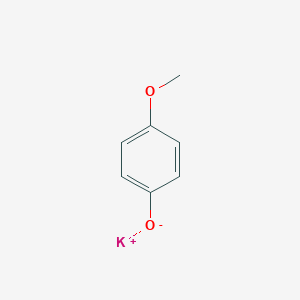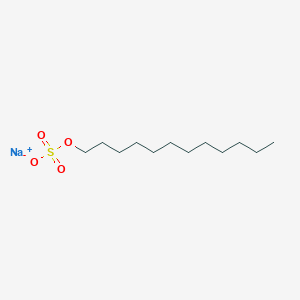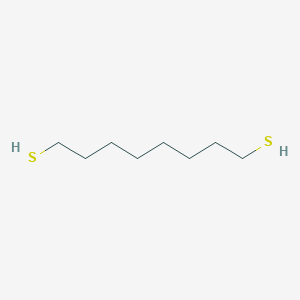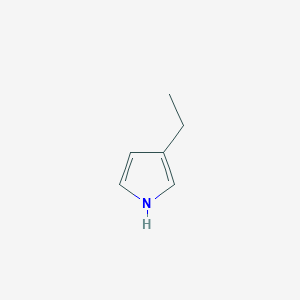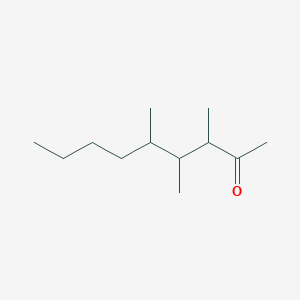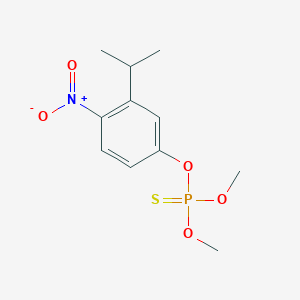
Phosphorothioic acid, O,O-dimethyl O-(3-isopropyl-4-nitrophenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorothioic acid, O,O-dimethyl O-(3-isopropyl-4-nitrophenyl) ester, commonly known as paraoxon, is a highly toxic organophosphate compound. It is widely used in scientific research applications as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In
作用機序
Paraoxon binds irreversibly to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This can cause a range of symptoms, including muscle twitching, convulsions, respiratory failure, and death.
生化学的および生理学的効果
Paraoxon has a range of biochemical and physiological effects on the body. It can cause inhibition of acetylcholinesterase activity, leading to an accumulation of acetylcholine in the synaptic cleft. This can result in overstimulation of the nervous system, leading to symptoms such as muscle twitching, convulsions, respiratory failure, and death. Paraoxon can also cause oxidative stress and damage to DNA, leading to cell death and tissue damage.
実験室実験の利点と制限
Paraoxon is a useful tool for studying the role of acetylcholine in various physiological processes. It is a potent inhibitor of acetylcholinesterase and can be used at low concentrations to achieve maximal inhibition. However, paraoxon is highly toxic and must be handled with extreme care. It is also unstable and can degrade over time, leading to loss of activity.
将来の方向性
There are many potential future directions for research on paraoxon. One area of interest is the development of new treatments for diseases such as Alzheimer's and Parkinson's, which are characterized by a loss of cholinergic neurons in the brain. Paraoxon could be used to develop new drugs that target acetylcholinesterase and increase acetylcholine levels in the brain. Another area of interest is the study of the effects of paraoxon on other enzymes and neurotransmitters in the body. This could lead to the development of new drugs that target other pathways involved in neurological diseases. Finally, there is a need for further research on the toxicity of paraoxon and its effects on human health, as well as the development of new methods for safely handling and disposing of this highly toxic compound.
Conclusion:
In conclusion, phosphorothioic acid, O,O-dimethyl O-(3-isopropyl-4-nitrophenyl) ester, or paraoxon, is a highly toxic organophosphate compound that is widely used in scientific research applications as an inhibitor of acetylcholinesterase. It has a range of biochemical and physiological effects on the body and is a useful tool for studying the role of acetylcholine in various physiological processes. However, paraoxon is highly toxic and must be handled with extreme care. There are many potential future directions for research on paraoxon, including the development of new treatments for neurological diseases and the study of its effects on other enzymes and neurotransmitters in the body.
合成法
Paraoxon is synthesized by reacting dimethyl phosphorochloridate with 3-isopropyl-4-nitrophenol in the presence of a base such as sodium hydroxide. The resulting product is then treated with thioacetic acid to replace the oxygen atom with a sulfur atom, forming the phosphorothioic acid ester.
科学的研究の応用
Paraoxon is widely used in scientific research applications as an inhibitor of acetylcholinesterase. It is used to study the role of acetylcholine in various physiological processes, including muscle contraction, nerve transmission, and memory formation. Paraoxon is also used to study the effects of acetylcholinesterase inhibitors on the nervous system and to develop new treatments for diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
1592-82-1 |
|---|---|
製品名 |
Phosphorothioic acid, O,O-dimethyl O-(3-isopropyl-4-nitrophenyl) ester |
分子式 |
C11H16NO5PS |
分子量 |
305.29 g/mol |
IUPAC名 |
dimethoxy-(4-nitro-3-propan-2-ylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO5PS/c1-8(2)10-7-9(5-6-11(10)12(13)14)17-18(19,15-3)16-4/h5-8H,1-4H3 |
InChIキー |
MPCILJQVDVSLSZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-] |
正規SMILES |
CC(C)C1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-] |
その他のCAS番号 |
1592-82-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



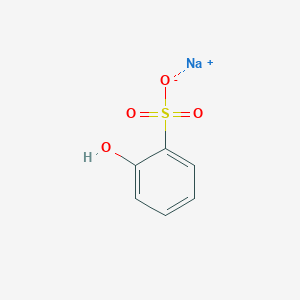
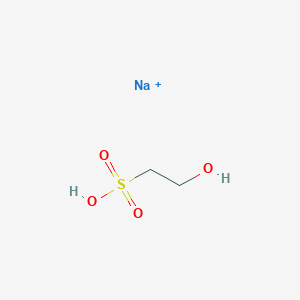
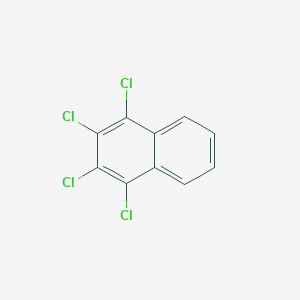
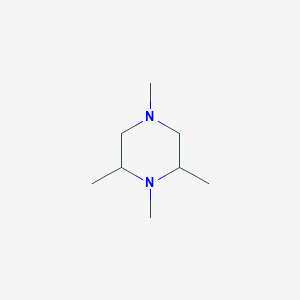
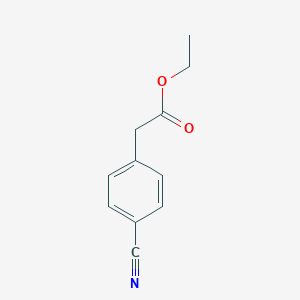
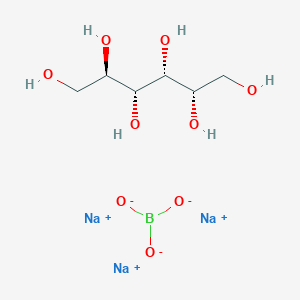
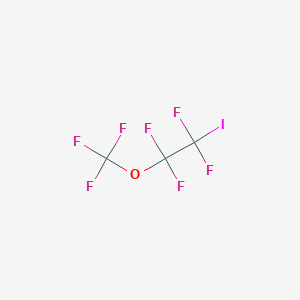
![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)
